molecular formula C9H12ClNO2 B563382 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 109926-36-5

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No.: B563382
CAS No.: 109926-36-5
M. Wt: 201.65
InChI Key: NSUUXUVRCJLTIX-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUUXUVRCJLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745114
Record name 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109926-36-5
Record name 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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